Idazoxan hydrochloride
Overview
Description
Idazoxan hydrochloride is a benzodioxane-linked imidazole that has alpha-2 adrenoceptor antagonist activity . It has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder .
Synthesis Analysis
The synthesis of Idazoxan involves several steps. The reaction of catechol with 2-Chloroacrylonitrile gives 2-cyano-1,4-benzodioxan. Pinner reaction with alcoholic hydrogen chloride leads to the iminoether. Treatment with ethylenediamine gives the imidazoline ring affording Idazoxin .
Molecular Structure Analysis
The molecular formula of Idazoxan hydrochloride is C11H13ClN2O2 . The molecular weight is 240.68 g/mol . The IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride . The InChI is InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8 (3-1)14-7-10 (15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2, (H,12,13);1H . The Canonical SMILES is C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of Idazoxan hydrochloride include a molecular weight of 240.68 g/mol and a molecular formula of C11H13ClN2O2 .
Scientific Research Applications
Antidepressant Research
Idazoxan has been under investigation as an antidepressant . Although it did not reach the market as such, its potential effects on mood and mental health make it a subject of interest in the field of psychiatric research.
Schizophrenia Treatment Research
More recently, Idazoxan has been under investigation as an adjunctive treatment in schizophrenia . Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .
Alzheimer’s Research
In Alzheimer’s research, mice treated with Idazoxan, which blocks the α2A receptor that regulates norepinephrine, behaved similarly to control animals despite still having amyloid-beta plaques in the brain . This suggests that Idazoxan could potentially be used in the treatment of Alzheimer’s disease.
Antineoplastic Activity
Idazoxan hydrochloride (IDA) has been found to have antineoplastic activity . It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells . It has been tested against tumor cells, and found to be cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma .
Clinical Trials
Idazoxan hydrochloride is currently under clinical trials . A Phase 1 Safety, Tolerability and Pharmacokinetic Study of R-Idazoxan HCl Extended-Release (TR-01-XRR), S-Idazoxan HCl Extended-Release (TR-01-XRS) and Racemic Idazoxan HCl Extended-Release (TR-01-XR) in Healthy Participants is ongoing .
Mechanism of Action
Target of Action
Idazoxan hydrochloride primarily targets the α2-adrenergic receptors and imidazoline receptors (IRs) . The α2-adrenergic receptors are part of the adrenergic receptor group and play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Imidazoline receptors, on the other hand, are non-adrenergic receptors that are involved in various physiological and pathological processes .
Mode of Action
Idazoxan hydrochloride acts as an antagonist at both α2-adrenergic receptors and imidazoline receptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the actions of endogenous agonists . This can lead to various changes in cellular function depending on the specific role of the receptor .
Biochemical Pathways
Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .
Result of Action
Idazoxan hydrochloride has been found to promote apoptosis of pancreatic beta cells . It is also cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that Idazoxan hydrochloride might be immunomodulatory in vivo .
Safety and Hazards
When handling Idazoxan hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers
One relevant paper titled “Antineoplastic activity of idazoxan hydrochloride” discusses that Idazoxan hydrochloride (IDA) is a 241 molecular weight imidazole and adrenoreceptor ligand. It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBYOVCLMEAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920189 | |
Record name | (+/-)-Idazoxan monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855744 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Idazoxan hydrochloride | |
CAS RN |
79944-56-2, 90755-83-2, 79944-58-4 | |
Record name | Idazoxan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idazoxan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDAZOXAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Idazoxan monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Idazoxan hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDAZOXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Idazoxan hydrochloride's antineoplastic activity?
A1: While Idazoxan hydrochloride is known as an imidazoline and adrenoreceptor ligand, its antineoplastic activity arises from its ability to bind to mitochondrial membranes [, ]. This binding ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells [].
Q2: Which cancer types has Idazoxan hydrochloride shown activity against in preclinical studies?
A2: In vitro studies have demonstrated Idazoxan hydrochloride's cytotoxic effects against murine lung cancer and human prostate cancer cell lines []. Additionally, promising results were observed in ex vivo tests using fresh tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma [].
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